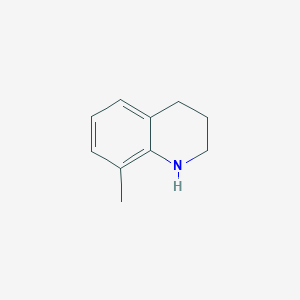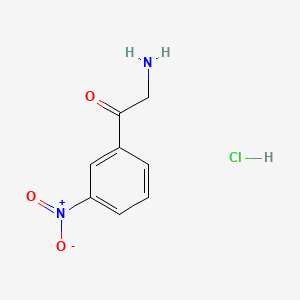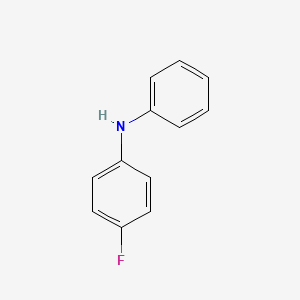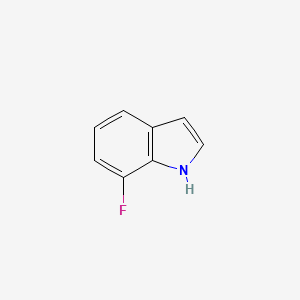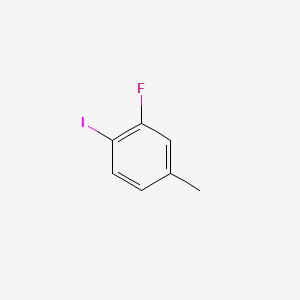
1-(furan-2-ylmethyl)-1H-pyrazol-5-amine
Overview
Description
1-(furan-2-ylmethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a pyrazole ring, both of which are known for their significant biological and pharmacological activities The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
The compound 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, also known as 1-(2-furylmethyl)-1H-pyrazol-5-amine, has been found to have potential antitumor activity . It targets the epidermal growth factor receptor (EGFR) , a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
The compound interacts with its target, EGFR, inhibiting its activity . This inhibition disrupts the normal functioning of the receptor, leading to changes in the cell’s growth and proliferation processes . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The compound’s interaction with EGFR affects several biochemical pathways. EGFR is involved in numerous signaling pathways, including the PI3K/Akt and MAPK pathways, which regulate cell survival and proliferation . By inhibiting EGFR, the compound disrupts these pathways, potentially leading to decreased tumor growth .
Pharmacokinetics
A related compound, bcn057, has been shown to induce intestinal stem cell repair and mitigate radiation-induced intestinal injury This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of EGFR by this compound leads to a decrease in cell proliferation and an increase in cell death . This can result in a reduction in tumor size and potentially slow the progression of the disease .
Preparation Methods
The synthesis of 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of furan-2-carbaldehyde with hydrazine derivatives under specific conditions. One common method includes the condensation of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(furan-2-ylmethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(furan-2-ylmethyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
1-(furan-2-ylmethyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
Furan-2-carbaldehyde: A precursor in the synthesis of the compound.
1H-pyrazol-5-amine: A related compound with similar biological activities.
Furan-2-carboxylic acid: An oxidation product of the furan ring.
The uniqueness of this compound lies in its combined furan and pyrazole rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(furan-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h1-5H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTODPMGIIIPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368917 | |
| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3528-56-1 | |
| Record name | 1-(2-Furanylmethyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


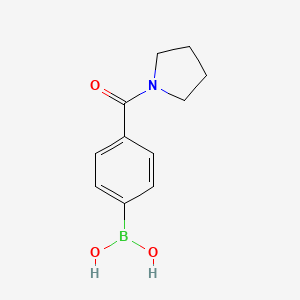
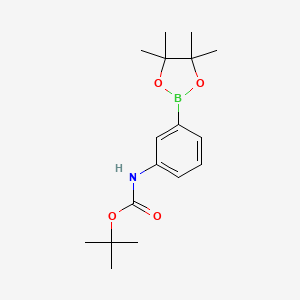
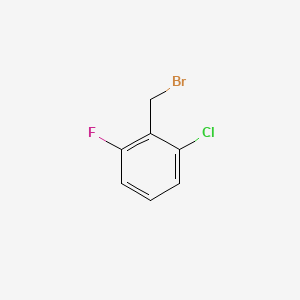
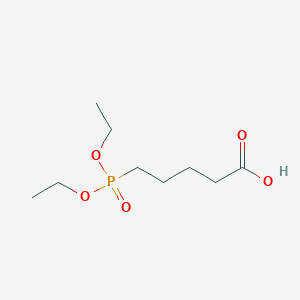
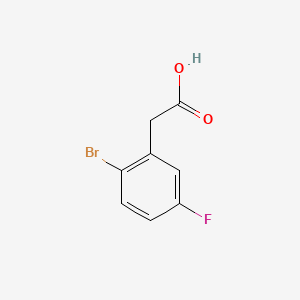
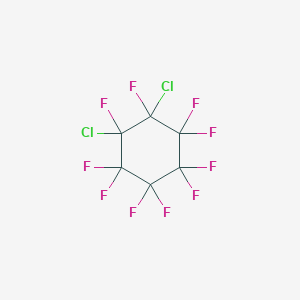
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1333250.png)

